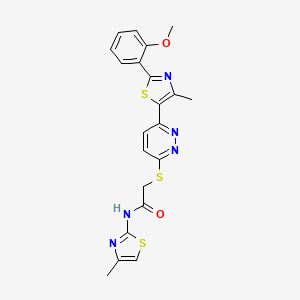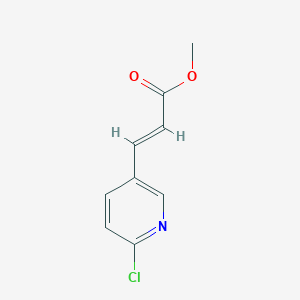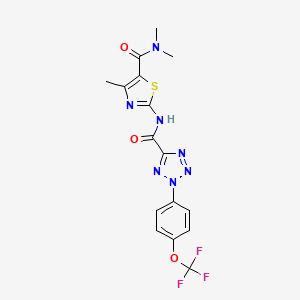![molecular formula C6H9N3O B2660276 {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol CAS No. 1259056-53-5](/img/structure/B2660276.png)
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CC2=NN=C(N2C1)CO . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .作用機序
The mechanism of action of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol varies depending on its application. In antibacterial, antifungal, and antiviral applications, it has been found to inhibit the growth of microorganisms by disrupting their cell membranes or inhibiting their enzymes. In anticancer applications, it has been found to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. In neuroprotective applications, it has been found to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation. In vivo studies have shown that it can reduce the size of tumors in animal models and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol is its versatility. It can be synthesized in various ways and has potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
将来の方向性
There are many future directions for the study of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol. One direction is to further explore its potential as an anticancer agent and develop more effective and targeted therapies. Another direction is to study its potential as a neuroprotective agent and develop therapies for neurodegenerative diseases. Additionally, more research is needed to determine its potential side effects and toxicity, as well as its potential applications in other fields, such as agriculture and food preservation.
合成法
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol can be synthesized in various ways, including the reaction of pyrrole with hydrazine hydrate and formaldehyde, reaction of 3-amino-1,2,4-triazole with formaldehyde, or the reaction of 3-amino-1,2,4-triazole with paraformaldehyde. The most common method is the reaction of pyrrole with hydrazine hydrate and formaldehyde, which yields a high yield of this compound.
科学的研究の応用
{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In addition, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and inflammation.
Safety and Hazards
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLUMNDDAXMDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2660194.png)
![1-[(3As,6aR)-spiro[1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3,1'-cyclopropane]-2-yl]-2-chloroethanone](/img/structure/B2660195.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B2660198.png)
![2-[(1-Propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2660200.png)
![Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2660202.png)


![4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2660207.png)

![3-(4-bromophenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2660212.png)

![2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660216.png)